

An In-depth Technical Guide to Gabapentin Enacarbil: Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gabapentin Enacarbil*

Cat. No.: *B1674306*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of **gabapentin enacarbil**, a prodrug of gabapentin. The information is curated for professionals in pharmaceutical research and development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Introduction

Gabapentin enacarbil is an anticonvulsant and analgesic agent belonging to the gabapentinoid class.^[1] It is a prodrug of gabapentin, specifically designed to overcome the pharmacokinetic limitations of the parent drug, such as saturable absorption and a short half-life.^{[2][3]} By leveraging high-capacity nutrient transporters in the gastrointestinal tract, **gabapentin enacarbil** provides more predictable, dose-proportional exposure to gabapentin, enhancing its therapeutic efficacy for conditions like restless legs syndrome (RLS) and postherpetic neuralgia (PHN).^{[4][5]} Marketed under brand names including Horizant® and Regnite®, it represents a significant advancement in delivering gabapentin with improved bioavailability.^{[1][4]}

Molecular Structure and Identifiers

Gabapentin enacarbil is chemically described as a carbamate ester derivative of gabapentin. [4] The structure incorporates a 1-(isobutyryloxy)ethoxycarbonyl moiety attached to the aminomethyl group of gabapentin, a modification that renders it a substrate for active transport mechanisms in the intestine.[4]

Table 1: Molecular Identifiers for **Gabapentin Enacarbil**

Identifier	Value	Source(s)
IUPAC Name	2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonyl]amino]methyl]cyclohexyl acetic acid	[4]
Chemical Formula	C ₁₆ H ₂₇ NO ₆	[6]
Molecular Weight	329.39 g/mol	[4]
CAS Number	478296-72-9	[6]
SMILES	CC(C)C(=O)OC(C)OC(=O)NC C1CCCC1CC(=O)O	[1]
InChIKey	TZDUHAJSIBHXDL- UHFFFAOYSA-N	[1]

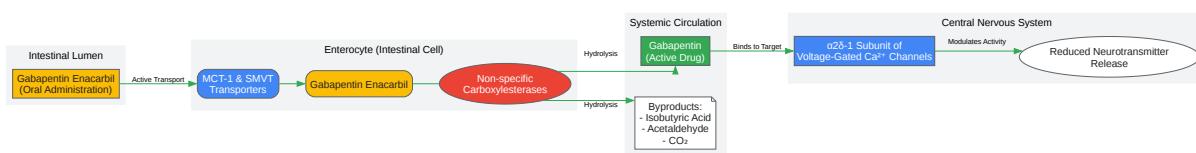
Physicochemical Properties

The physicochemical properties of **gabapentin enacarbil** are critical to its function as an orally administered prodrug. These characteristics influence its stability, solubility, and permeability.

Table 2: Physicochemical Data for **Gabapentin Enacarbil**

Property	Value	Source(s)
Appearance	Solid powder	[7]
Melting Point	Onset of about 64-65°C	[2][4]
Water Solubility	0.5 mg/mL	[4]
Solubility in DMSO	≥ 100 mg/mL	[8]
pKa	5.0	[4]
logP (ALOGPS)	2.45	[6]

Mechanism of Action and Metabolic Pathway


The therapeutic effects of **gabapentin enacarbil** are attributable to its active metabolite, gabapentin.[2] The prodrug itself has a distinct mechanism of absorption and conversion that differentiates it from its parent compound.

4.1 Absorption via Nutrient Transporters Unlike gabapentin, whose absorption is limited by a low-capacity L-type amino acid transporter primarily in the upper small intestine, **gabapentin enacarbil** was designed to be a substrate for high-capacity nutrient transporters.[3][9] Its absorption is mediated by the monocarboxylate transporter 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT), which are expressed throughout the intestinal tract.[2][3] This active transport mechanism allows for more efficient, dose-proportional absorption and bypasses the saturation issues seen with gabapentin.[10][11]

4.2 Enzymatic Conversion Following absorption into the enterocytes, **gabapentin enacarbil** undergoes rapid and extensive hydrolysis by non-specific carboxylesterases present in the intestinal cells and, to a lesser extent, the liver.[10][12] This enzymatic cleavage is highly efficient, releasing the active gabapentin molecule into systemic circulation.[9] The concentration of intact prodrug in the blood is typically low and transient, constituting less than 2% of the corresponding gabapentin levels.[9][12] The hydrolysis also yields isobutyric acid, acetaldehyde, and carbon dioxide as byproducts.

4.3 Gabapentin's Mechanism of Action Once released, gabapentin exerts its therapeutic effects. While it is a structural analog of the neurotransmitter gamma-aminobutyric acid

(GABA), it does not have direct GABA-mimetic action.[\[13\]](#) The primary mechanism involves high-affinity binding to the alpha-2-delta ($\alpha 2\delta-1$) subunit of voltage-gated calcium channels in the central nervous system.[\[10\]](#)[\[14\]](#) This interaction is believed to reduce the release of excitatory neurotransmitters, thereby diminishing the hyperexcitability of neural circuits associated with neuropathic pain and other targeted conditions.[\[10\]](#)

[Click to download full resolution via product page](#)

Metabolic pathway of **gabapentin enacarbil**.

Experimental Protocols

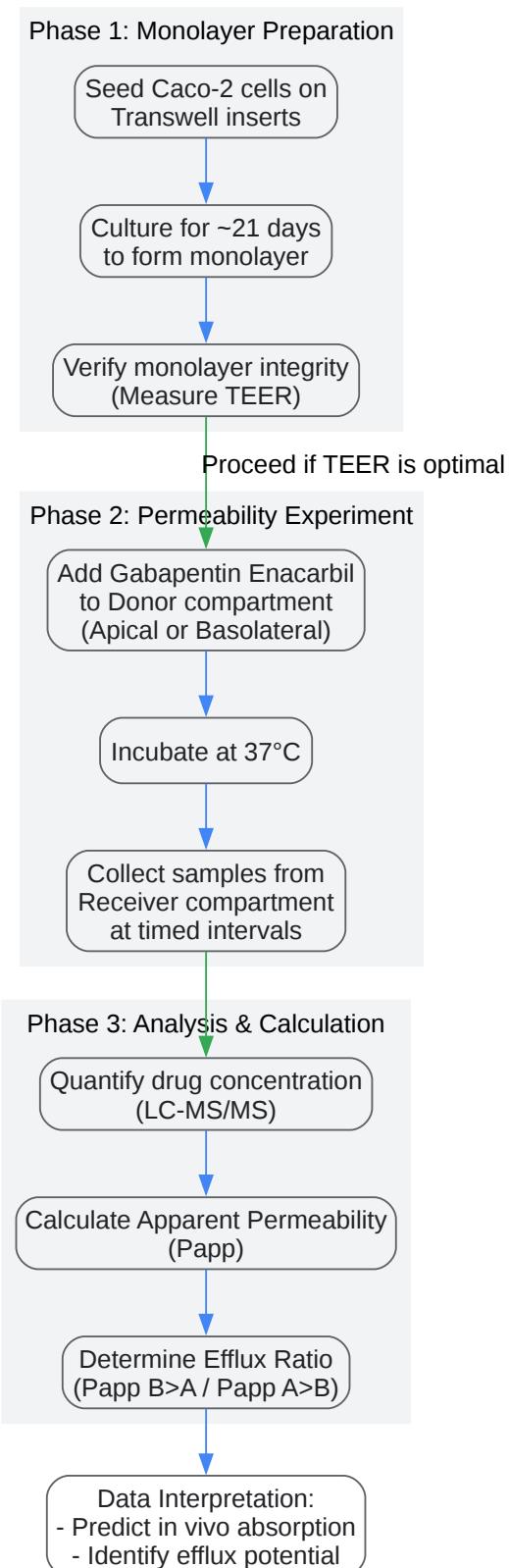
The characterization of **gabapentin enacarbil** involves several key experimental assays to determine its stability, permeability, and conversion kinetics. The following are summaries of methodologies typically employed in pharmaceutical development.

5.1 Chemical Stability Assay To assess the stability of **gabapentin enacarbil** at physiological pH, an *in vitro* incubation study is performed.

- Objective: Determine the chemical stability of the prodrug in the absence of enzymatic activity.
- Methodology:

- **Gabapentin enacarbil** is incubated in a series of buffers with pH values ranging from 2 to 8 at 37°C.
- Aliquots are withdrawn at specified time points (e.g., 1 hour).
- The concentration of the remaining intact prodrug is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
- Stability is determined by the percentage of the prodrug recovered at the end of the incubation period.[9]

5.2 In Vitro Enzymatic Conversion Assay This assay measures the rate at which the prodrug is converted to gabapentin in the presence of metabolic enzymes.


- Objective: Quantify the rate of hydrolysis to gabapentin in relevant biological matrices.
- Methodology:
 - Tissue homogenates (e.g., from human intestine or liver) or cell lysates (e.g., Caco-2 cells) are prepared and their protein content is normalized (e.g., to 1 mg protein/mL).[9]
 - **Gabapentin enacarbil** is added to the tissue preparation and incubated at 37°C.[9]
 - The reaction is stopped at various time points by adding a quenching solution (e.g., acetonitrile) to precipitate proteins.
 - Samples are centrifuged, and the supernatant is analyzed via LC-MS/MS to quantify the formation of gabapentin and the disappearance of the prodrug.
 - The rate of conversion is calculated and often expressed as pmol of gabapentin formed per minute per mg of protein.[9]

5.3 Intestinal Permeability (Caco-2) Assay The Caco-2 cell monolayer assay is a standard in vitro model used to predict human intestinal drug absorption and identify substrates of efflux transporters.

- Objective: To measure the apparent permeability coefficient (Papp) of **gabapentin enacarbil** and assess its potential for active transport and efflux.

- Methodology:

- Caco-2 cells are seeded onto semi-permeable filter inserts in a transwell plate and cultured for approximately 21 days to form a differentiated, polarized monolayer.[\[15\]](#)
- The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[\[9\]](#)
- For apical-to-basolateral (A → B) permeability, the drug solution is added to the apical (donor) compartment, and buffer is added to the basolateral (receiver) compartment.
- For basolateral-to-apical (B → A) permeability, the drug is added to the basolateral (donor) compartment.
- The plate is incubated at 37°C, and samples are collected from the receiver compartment at various time points.
- Drug concentration in the samples is quantified by LC-MS/MS.
- The Papp value is calculated. An efflux ratio (Papp B → A / Papp A → B) greater than 2 suggests the compound is a substrate for active efflux.

[Click to download full resolution via product page](#)

Generalized workflow for a Caco-2 permeability assay.

Conclusion

Gabapentin enacarbil represents a successful application of prodrug design to enhance the pharmacokinetic profile of an established therapeutic agent. Its unique molecular structure facilitates absorption via high-capacity intestinal transporters, leading to efficient and dose-proportional delivery of gabapentin. A thorough understanding of its chemical properties, metabolic conversion pathway, and the experimental protocols used for its characterization is essential for the continued development and optimization of such advanced drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [enamine.net](#) [enamine.net]
- 2. [US20100160666A1 - Preparation of gabapentin enacarbil intermediate](#) - Google Patents [patents.google.com]
- 3. [accessdata.fda.gov](#) [accessdata.fda.gov]
- 4. [An Improved Process For The Synthesis Of Gabapentin Benzyl Ester](#) [quickcompany.in]
- 5. [Gabapentin Enacarbil | C16H27NO6 | CID 9883933](#) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [medkoo.com](#) [medkoo.com]
- 7. [Development and Validation of a New HPLC Method for the Determination of Gabapentin](#) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [HPLC Method for Analysis of Gabapentin Tablets](#) | SIELC Technologies [sielc.com]
- 9. [ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science](#) [bioduro.com]
- 10. [WO2010063002A2 - Processes for the preparation and purification of gabapentin enacarbil](#) - Google Patents [patents.google.com]
- 11. [For RLS \(Restless Legs Syndrome\) and PHN \(Postherpetic Neuralgia\)](#) [horizant.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Gabapentin Enacarbil: Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674306#molecular-structure-and-chemical-properties-of-gabapentin-enacarbil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com